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molecular formula C12H9NO B1586253 3-(Pyridin-4-yl)benzaldehyde CAS No. 208190-04-9

3-(Pyridin-4-yl)benzaldehyde

Cat. No. B1586253
M. Wt: 183.21 g/mol
InChI Key: ANVUAAJNQXEBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242142B2

Procedure details

To a solution of 4-bromopyridine hydrochloride (533.4 mg, 2.7 mmol) in water (4.0 mL) and toluene (4.8 mL) was added slowly a solution of Na2CO3 (714 mg, 6.7 mmol) in water (7.0 mL) at room temperature. The solution was then mixed with 3-formylbenzeneboronic acid (431 mg, 2.9 mmol), Pd(PPh3)4 (100 mg, 0.086 mmol). The reaction mixture was stirred at 85° C. for 24 h, and then cooled to room temperature. The reaction was worked up by extraction of the mixture with CH2Cl2 (4×5 mL). The combined organic phase was dried over anhydrous Na2SO4. The solvent was removed under vacuum, and the residue was purified by a flash chromatography (silica gel, petroleum ether/EtOAc=¼) to give product 10 (420 mg) in 85% yield; 1H NMR (300 MHz, CDCl3): 10.1 (s, 1H), 8.72-8.74 (m, 2H), 8.17 (s, 1H), 7.90-7.99 (m, 2H), 7.69 (t, J=11.4 Hz, 1H), 7.57 (d, J=6.6 Hz, 2H); 13C NMR (75 MHz CDCl3): δ191.5, 150.3, 146.5, 138.8, 136.8, 132.5, 130.1, 129.6, 127.5, 121.3; HRMS (ESI) calcd for C12H9NO (M. Hi) 184.07569; found 184.07538.
Quantity
533.4 mg
Type
reactant
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C([O-])([O-])=O.[Na+].[Na+].[CH:15]([C:17]1[CH:18]=[C:19](B(O)O)[CH:20]=[CH:21][CH:22]=1)=[O:16]>O.C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:6]1[CH:7]=[CH:8][C:3]([C:21]2[CH:22]=[C:17]([CH:18]=[CH:19][CH:20]=2)[CH:15]=[O:16])=[CH:4][CH:5]=1 |f:0.1,2.3.4,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
533.4 mg
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
714 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
4.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
431 mg
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
100 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction was worked up by extraction of the mixture with CH2Cl2 (4×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by a flash chromatography (silica gel, petroleum ether/EtOAc=¼)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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